2-Amino-N-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide
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Overview
Description
2-Amino-N-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is a chemical compound with the molecular formula C10H21N3O. It is a heterocyclic building block used in various chemical syntheses and research applications. This compound is known for its unique structure, which includes an amino group, a methyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-N-methylpropanamide with (S)-1-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-Amino-N-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methyl-N-(pyridin-4-yl)methylpropanamide dihydrochloride
- 2-Amino-N-methylpropanamide hydrochloride
- 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide
Uniqueness
2-Amino-N-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is unique due to its specific structure, which includes a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-6-4-5-7-13(10)2/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
ZJHJSZLYWTUYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCCN1C)N |
Origin of Product |
United States |
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